2-Butyl-6-nitro-1,3-benzoxazole
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Overview
Description
2-Butyl-6-nitro-1,3-benzoxazole is a chemical compound with the empirical formula C11H12N2O3 . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
Benzoxazole synthesis involves various methods. One approach involves the use of 2-aminophenols as nucleophiles in an initial aminocarbonylation with aryl and vinyl bromides, followed by an acid-mediated ring closure to generate the heterocycle . Another method involves cyclization reactions of 2-aminophenols with β-diketones .Molecular Structure Analysis
The molecular structure of 2-Butyl-6-nitro-1,3-benzoxazole is represented by the SMILES stringCCCCC1=NC2=CC=C(C=C2O1)N+=O
. The molecular weight of this compound is 220.22 . Chemical Reactions Analysis
The synthesis of benzoxazoles involves various chemical reactions. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives . Another method involves the combination of sulfur and DABCO, which promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Physical And Chemical Properties Analysis
2-Butyl-6-nitro-1,3-benzoxazole is a solid substance . Its empirical formula is C11H12N2O3 , and its molecular weight is 220.22 .Scientific Research Applications
Anticonvulsant Agent
2-Butyl-6-nitro-1,3-benzoxazole: has been identified as a potent anticonvulsant agent. It is effective in increasing the latency of seizure onset and prolonging the duration of electroshock seizures in mice, with an effective dose of 50 mg/kg intraperitoneally .
Antifungal Activity
This compound has also shown promise in antifungal applications. It exhibits activity similar to the standard drug voriconazole against Aspergillus niger , which indicates its potential as an alternative treatment option for fungal infections .
Safety and Hazards
When handling 2-Butyl-6-nitro-1,3-benzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Result of Action
It is noted that benzoxazole derivatives exhibit a wide range of biological activities .
properties
IUPAC Name |
2-butyl-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVHKNJYRVOCBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311150 |
Source
|
Record name | 2-Butyl-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-6-nitro-1,3-benzoxazole | |
CAS RN |
886360-96-9 |
Source
|
Record name | 2-Butyl-6-nitrobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886360-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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